molecular formula C16H17N3 B8704535 2-(4-Pentylphenyl)pyrimidine-5-carbonitrile CAS No. 59855-33-3

2-(4-Pentylphenyl)pyrimidine-5-carbonitrile

Cat. No. B8704535
Key on ui cas rn: 59855-33-3
M. Wt: 251.33 g/mol
InChI Key: VWJMXUYCJCQLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03997536

Procedure details

The starting material can be obtained according to the procedure of A. R. Todd and F. Bergel, J. Chem. Soc. 1937, 366 from p-n-pentylbenzamide hydrochloride and ethoxymethylenemalonic acid diethyl ester with sodium ethylate in ethanol and subsequent treatment of the obtained 2-(p-n-pentylphenyl)-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester (melting point 193.9°-194.4° C) with phosphorus oxychloride. The melting point of 2-(p-n-pentylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester is 58.5°-59.2° C.
Name
p-n-pentylbenzamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(p-n-pentylphenyl)-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(p-n-pentylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:7]1[CH:15]=[CH:14][C:10]([C:11]([NH2:13])=O)=[CH:9][CH:8]=1)[CH2:3][CH2:4][CH2:5][CH3:6].C(OC(=O)C(=COCC)C(OCC)=O)C.CC[O-].[Na+].C(O[C:38]([C:40]1[C:41](O)=[N:42]C(C2C=CC(CCCCC)=CC=2)=[N:44][CH:45]=1)=O)C.P(Cl)(Cl)(Cl)=O.C(OC(C1C(Cl)=NC(C2C=CC(CCCCC)=CC=2)=NC=1)=O)C>C(O)C>[C:45]([C:40]1[CH:38]=[N:13][C:11]([C:10]2[CH:14]=[CH:15][C:7]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][CH:9]=2)=[N:42][CH:41]=1)#[N:44] |f:0.1,3.4|

Inputs

Step One
Name
p-n-pentylbenzamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCCC)C1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
2-(p-n-pentylphenyl)-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)CCCCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Six
Name
2-(p-n-pentylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)CCCCC)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material can be obtained
CUSTOM
Type
CUSTOM
Details
is 58.5°-59.2° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.